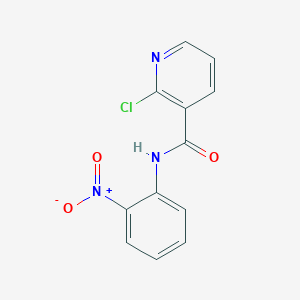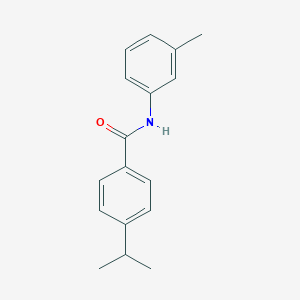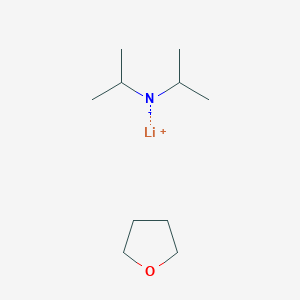
4-(3,4-Dichlorobenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzoyl)morpholine typically involves the reaction of 3,4-dichlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dichlorophenyl isocyanate and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The process typically includes the following steps:
Mixing: The starting materials are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature, and the reaction is allowed to proceed.
Purification: The product is purified using techniques such as distillation or crystallization to obtain the final compound with high purity.
化学反应分析
Types of Reactions
4-(3,4-Dichlorobenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-(3,4-Dichlorobenzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.
Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals
作用机制
The mechanism of action of 4-(3,4-Dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
相似化合物的比较
Similar Compounds
(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
(3,4-Dichlorophenyl)acetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
(3,4-Dichlorophenyl)isocyanate: An intermediate in the synthesis of various organic compounds.
Uniqueness
4-(3,4-Dichlorobenzoyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes .
属性
CAS 编号 |
33764-00-0 |
|---|---|
分子式 |
C11H11Cl2NO2 |
分子量 |
260.11 g/mol |
IUPAC 名称 |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI 键 |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
33764-00-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)


![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)







![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
